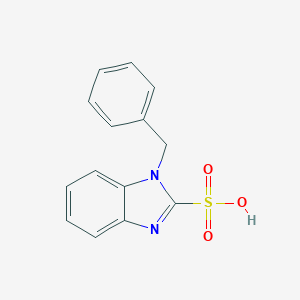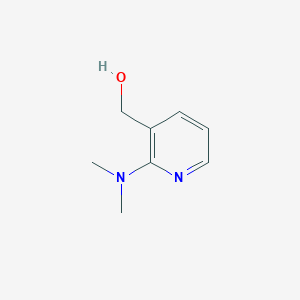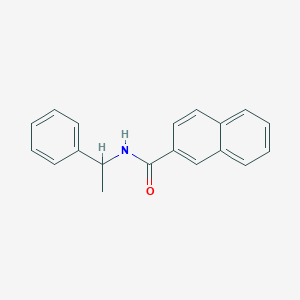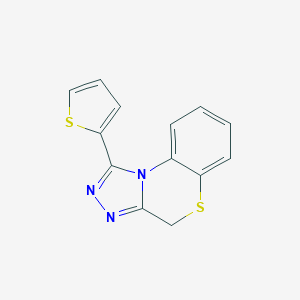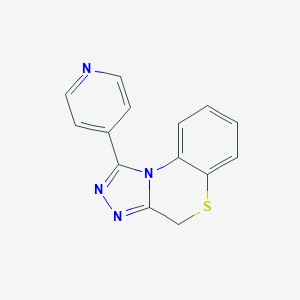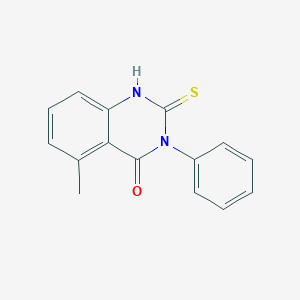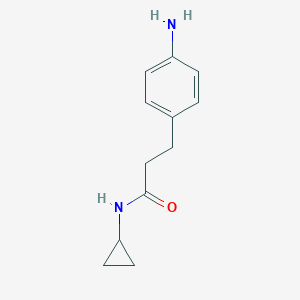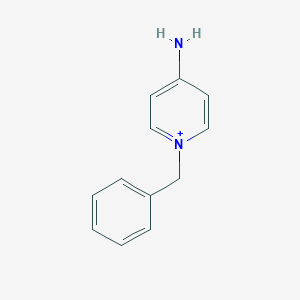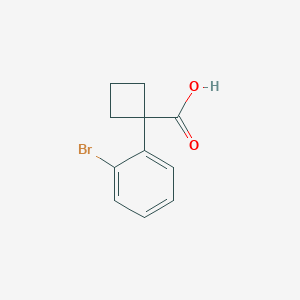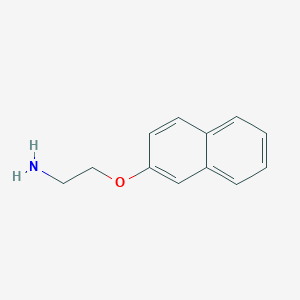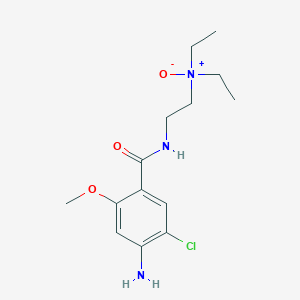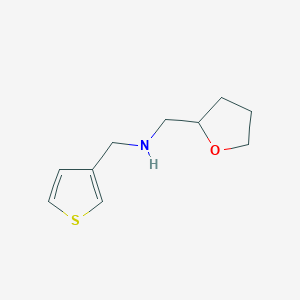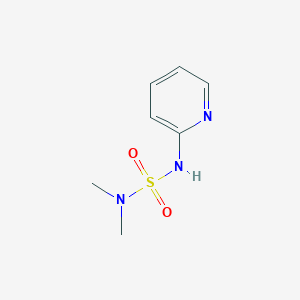
N,N-dimethyl-N'-(2-pyridinyl)sulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-(2-pyridinyl)sulfamide, commonly known as DMPA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
DMPA has been studied for its potential applications in treating various medical conditions, including cancer, diabetes, and Alzheimer's disease. In cancer research, DMPA has been shown to inhibit the growth of cancer cells by inducing cell death. In diabetes research, DMPA has been found to improve insulin sensitivity and glucose uptake in cells. In Alzheimer's disease research, DMPA has been shown to reduce the accumulation of beta-amyloid protein, which is associated with the development of the disease.
Mecanismo De Acción
The mechanism of action of DMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and metabolism. DMPA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. DMPA has also been found to inhibit the activity of certain proteins that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
DMPA has been shown to have a range of biochemical and physiological effects on the body. In animal studies, DMPA has been found to reduce blood glucose levels, improve insulin sensitivity, and reduce the accumulation of beta-amyloid protein in the brain. DMPA has also been shown to reduce the growth of cancer cells and induce cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPA in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the mechanisms of various diseases. However, one limitation of using DMPA is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for research on DMPA. One area of interest is its potential applications in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid protein in the brain. Another area of interest is its potential applications in the treatment of diabetes, as it has been found to improve insulin sensitivity and glucose uptake in cells. Additionally, further research is needed to fully understand the mechanism of action of DMPA and its potential side effects.
Conclusion
In conclusion, DMPA is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. Its ability to selectively target certain enzymes and proteins makes it a useful tool for studying the mechanisms of various diseases. While there are potential advantages to using DMPA in lab experiments, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
DMPA can be synthesized through a reaction between 2-chloropyridine and dimethylamine in the presence of sulfur. The reaction results in the formation of DMPA, which can be purified through crystallization.
Propiedades
Número CAS |
54767-77-0 |
|---|---|
Nombre del producto |
N,N-dimethyl-N'-(2-pyridinyl)sulfamide |
Fórmula molecular |
C7H11N3O2S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-(dimethylsulfamoylamino)pyridine |
InChI |
InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-5-3-4-6-8-7/h3-6H,1-2H3,(H,8,9) |
Clave InChI |
VQLAVRJUCVTXQV-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=N1 |
SMILES canónico |
CN(C)S(=O)(=O)NC1=CC=CC=N1 |
Otros números CAS |
54767-77-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridin-5-amine](/img/structure/B183615.png)
